molecular formula C14H9N5O B11041848 8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

Cat. No.: B11041848
M. Wt: 263.25 g/mol
InChI Key: HWZYPICRFIXPJA-UHFFFAOYSA-N
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Description

8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is a heterocyclic compound that belongs to the class of triazolobenzotriazines. This compound is characterized by its unique structure, which includes a triazole ring fused to a benzotriazine ring, with a phenyl group attached at the 8th position and a hydroxyl group at the 6th position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol typically involves the condensation of 1H-1,2,4-triazolo-5-diazonium salts with 1,3-cyclohexanedione. This reaction is accompanied by cascade processes of cyclization and oxidative aromatization, leading to the formation of the desired compound . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone.

    Reduction: The triazole and benzotriazine rings can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-one.

    Reduction: Formation of partially or fully reduced triazolobenzotriazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential antitumor agent .

Comparison with Similar Compounds

Uniqueness:

8-Phenyl[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 8th position and the hydroxyl group at the 6th position contribute to its unique reactivity and potential biological activities.

Properties

Molecular Formula

C14H9N5O

Molecular Weight

263.25 g/mol

IUPAC Name

8-phenyl-[1,2,4]triazolo[5,1-c][1,2,4]benzotriazin-6-ol

InChI

InChI=1S/C14H9N5O/c20-12-7-10(9-4-2-1-3-5-9)6-11-13(12)17-18-14-15-8-16-19(11)14/h1-8,20H

InChI Key

HWZYPICRFIXPJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C(=C2)O)N=NC4=NC=NN34

Origin of Product

United States

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